2-Octyl-1,3-dioxepane

Descripción

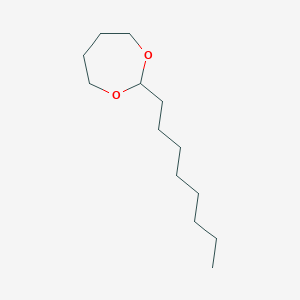

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

61732-94-3 |

|---|---|

Fórmula molecular |

C13H26O2 |

Peso molecular |

214.34 g/mol |

Nombre IUPAC |

2-octyl-1,3-dioxepane |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-10-13-14-11-8-9-12-15-13/h13H,2-12H2,1H3 |

Clave InChI |

RLIRJNBRGZZDPJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC1OCCCCO1 |

Origen del producto |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Octyl 1,3 Dioxepane Derivatives

Ring-Opening Reaction Mechanisms of 1,3-Dioxepanes

The 1,3-dioxepane (B1593757) ring system is susceptible to ring-opening reactions, a property extensively utilized in polymer chemistry to create degradable polymers. Radical ring-opening polymerization (rROP) is a primary method for polymerizing cyclic ketene (B1206846) acetals (CKAs), a class of monomers to which derivatives of 2-octyl-1,3-dioxepane, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), belong. rsc.orgdigitellinc.com This process allows for the introduction of heteroatoms, typically ester groups, into the backbone of vinyl polymers, rendering them susceptible to degradation. rsc.orgmdpi.com

The radical polymerization of cyclic ketene acetals like MDO can proceed through two main competitive pathways: a ring-opening mechanism or a ring-retaining (1,2-addition) mechanism. acs.orgacs.org The desired pathway for creating degradable polymers is the ring-opening route, which introduces ester functionalities into the polymer backbone. rsc.org

The process begins with the addition of a radical initiator (or a propagating radical) to the exocyclic double bond of the CKA monomer. acs.orgnih.gov This generates a primary radical intermediate. This intermediate can then undergo one of two fates:

Ring-Opening Pathway : The radical can induce the cleavage of a C-O bond within the seven-membered ring. This ring-opening is an irreversible step that results in the formation of a more stable ester linkage and a propagating alkyl radical at the end of the chain. rsc.orgcmu.edu For 2-methylene-1,3-dioxepane (MDO), this process is highly efficient and can proceed with 100% ring opening, yielding poly(ε-caprolactone), a biodegradable polyester (B1180765). acs.orgacs.org The driving force for the ring-opening is the relief of ring strain and the formation of a thermodynamically stable carbonyl group. mdpi.com

Ring-Retaining Pathway : Alternatively, the initial radical intermediate can directly add to another monomer molecule without the ring opening. This results in a polymer with the cyclic acetal (B89532) structure retained as a pendant group along the carbon-carbon backbone. rsc.orgacs.org

The extent of ring-opening versus ring-retention is influenced by factors such as the monomer structure (ring size, substituents), temperature, and monomer concentration. acs.orgacs.org Seven-membered rings like 1,3-dioxepane exhibit sufficient ring strain to strongly favor the ring-opening pathway. mdpi.com

During the propagation step of MDO polymerization, intramolecular hydrogen transfer (backbiting) can occur, where the primary radical abstracts a hydrogen atom from within the same chain. acs.org This leads to the formation of a more stable secondary or tertiary radical, resulting in the formation of branched polymer structures. acs.org

| Polymerization Parameter | Influence on rROP of 1,3-Dioxepane Derivatives |

| Monomer Structure | Seven-membered rings like 1,3-dioxepane possess sufficient ring strain to favor the ring-opening pathway over ring retention. mdpi.comacs.org |

| Temperature | Higher temperatures can sometimes favor ring-opening, but can also increase side reactions like chain transfer. acs.orgresearchgate.net |

| Initiator | The choice of radical initiator affects the initiation rate and overall polymerization kinetics. acs.orgacs.org |

| Chain Transfer | High rates of chain transfer to monomer and polymer have been observed, which can lead to lower molecular weights and branching. acs.orgcmu.edu |

The formation of ester bonds is the hallmark of the successful radical ring-opening polymerization of cyclic ketene acetals. rsc.org The mechanism involves the fragmentation of the radical intermediate formed after the initial radical attack on the monomer's exocyclic double bond.

Upon addition of a radical to the C=C double bond, the resulting radical intermediate undergoes a β-scission of the adjacent C–O bond in the ring. acs.orgnih.gov This step is typically rapid and irreversible for strained rings like 1,3-dioxepane. The ring-opening transforms the cyclic acetal structure into an open-chain ester. Specifically, the oxygen atom from the ring becomes part of the ester carbonyl group, and the other oxygen remains in the polymer backbone as an ether linkage which then forms the rest of the ester group upon full propagation. The process effectively converts a vinyl-type polymerization into a route for generating polyesters. rsc.org

The efficiency of ester bond formation can be quantified using spectroscopic methods like ¹³C NMR by comparing the integration of signals corresponding to the ester carbonyl carbon (around 170-172 ppm) with those of the acetal carbon (around 113 ppm) if any ring-retaining polymerization occurs. nih.gov For monomers like 2-methylene-1,3-dioxepane, the ring-opening is essentially quantitative, leading to a polymer structure that is predominantly or entirely composed of ester repeat units. acs.orgacs.org

Polymerization Kinetics and Thermodynamics

The study of polymerization kinetics and thermodynamics for this compound is crucial for controlling the microstructure and properties of the resulting polymers. While direct and extensive research on this compound is limited, valuable insights can be drawn from studies on structurally similar cyclic ketene acetals, such as 2-methylene-1,3-dioxepane (MDO). These analogous systems provide a foundational understanding of the expected reactivity and behavior.

Monomer reactivity ratios are critical parameters in copolymerization as they dictate the composition and sequence distribution of the resulting copolymer. These ratios, denoted as r₁ and r₂, quantify the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

In copolymerization systems involving cyclic ketene acetals like MDO, the reactivity ratios often indicate a preference for the vinyl comonomer to add to the growing chain. For instance, in the copolymerization of 2-methylene-1,3-dioxepane (MDO) with vinyl acetate (B1210297) (VAc), the reactivity ratios were determined to be r_MDO = 0.14 and r_VAc = 1.89. This suggests that a growing chain ending in an MDO radical is more likely to react with a VAc monomer, and a chain ending in a VAc radical also prefers to react with a VAc monomer.

The scenario becomes more complex in terpolymerization systems. For a system comprising butyl acrylate (B77674) (BA), MDO, and vinyl acetate (VAc), the ternary reactivity ratios were found to be significantly different from their binary counterparts, highlighting the intricate interactions in multicomponent polymerizations. A study estimated these ratios as r₁₂ = 0.417 (BA radical adding MDO), r₂₁ = 0.071 (MDO radical adding BA), r₁₃ = 4.459 (BA radical adding VAc), r₃₁ = 0.198 (VAc radical adding BA), r₂₃ = 0.260 (MDO radical adding VAc), and r₃₂ = 55.339 (VAc radical adding MDO). These values underscore the complexity and the need for specific analysis of multicomponent systems to accurately predict polymer composition.

Interactive Data Table: Monomer Reactivity Ratios in Copolymerization Systems

| System | Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (k₁₁/k₁₂) | r₂ (k₂₂/k₂₁) |

| MDO / VAc | MDO | VAc | 0.14 | 1.89 |

Note: Data for MDO is presented as an analogue due to the lack of specific data for this compound.

The conditions under which polymerization is conducted have a profound impact on the outcomes, including reaction rate, polymer molecular weight, and the extent of ring-opening. For cyclic ketene acetals, factors such as temperature, pH, and solvent can be particularly influential.

In the context of emulsion polymerization of MDO and vinyl acetate, it has been demonstrated that maintaining mildly basic conditions (pH 8) and a low temperature (40 °C) is critical. If the pH is too acidic or the temperature is too high, the cyclic ketene acetal monomer is susceptible to hydrolysis, leading to its loss and affecting the final polymer composition. Conversely, if the medium is overly alkaline, the vinyl acetate monomer can undergo rapid hydrolysis. These findings suggest that for a successful polymerization of this compound, careful control of the reaction environment is necessary to prevent undesirable side reactions.

The choice of solvent can also influence the polymerization kinetics. While some solvents may be inert, others can participate in the reaction or alter the reactivity of the growing polymer chains. For instance, certain sulfur-containing solvents have been shown to increase the propagation rate coefficient in the polymerization of other monomers by donating electrons and thereby increasing the reactivity of the macroradicals. However, in one study, 2-methyl-1,3-dioxolane, a related cyclic ether, showed no observable effect on the propagation rate coefficient. researchgate.net

Chain transfer and termination are fundamental reactions that control the molecular weight and structure of the resulting polymer in radical polymerizations. In the radical ring-opening polymerization (rROP) of cyclic monomers, these processes can be complex.

Termination reactions lead to the cessation of chain growth. In radical polymerization, this typically occurs through combination or disproportionation of two growing polymer chains. The nature of the monomer and the reaction conditions can influence the preferred termination mechanism. Understanding these pathways is essential for controlling the final polymer properties.

Polymeric Architectures Derived from 2 Octyl 1,3 Dioxepane and Analogs

Homopolymerization Studies of 2-Methylene-1,3-Dioxepane (B1205776) (MDO)

The homopolymerization of 2-methylene-1,3-dioxepane (MDO) is a key process for synthesizing aliphatic polyesters through a free-radical mechanism. This method presents an alternative to traditional metal-catalyzed ring-opening polymerization for producing poly(ε-caprolactone)-like structures.

Formation of Biodegradable Polyester (B1180765) Analogs

The free-radical polymerization of MDO proceeds via a radical ring-opening mechanism (RROP) that quantitatively opens the seven-membered ring to incorporate ester linkages into the polymer backbone. mdpi.commdpi.com This process results in the formation of a polyester that is structurally analogous to poly(ε-caprolactone), a well-known biodegradable polymer. mdpi.comnih.gov The polymerization is typically initiated by radical initiators like azobisisobutyronitrile (AIBN). mdpi.commdpi.com

Studies have shown that the polymerization of MDO results in nearly complete ring-opening, as confirmed by the absence of the characteristic quaternary carbon signal of the cyclic acetal (B89532) in 13C NMR spectra. cmu.edu However, the radical nature of the polymerization can lead to branching through intramolecular and intermolecular hydrogen transfer, which affects the polymer's crystallinity and thermal properties. nih.gov Research into the kinetics of MDO homopolymerization has been conducted to understand these processes. For instance, the chain transfer to monomer constant (CM) for MDO at 40 °C has been determined, providing insight into the reactions that can limit the molecular weight of the resulting polymer. cmu.edu

| Parameter | Value | Significance |

|---|---|---|

| Chain Transfer to Monomer Constant (CM) | 1.7 × 10-2 | Indicates the rate of chain transfer to the monomer, which can lead to lower molecular weight polymers and branching. cmu.edu |

Copolymerization with Octyl-Containing Monomers

The copolymerization of MDO with vinyl monomers, particularly those containing long alkyl chains like octyl groups, is a strategic approach to tailor the properties of the resulting polymers. This method allows for the creation of materials with varied thermal properties, hydrophobicity, and functionality.

Design of Amphiphilic and Functional Copolymers

The synthesis of amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, is a powerful strategy for creating materials that can self-assemble into nanostructures like micelles or vesicles. nih.govmdpi.com The copolymerization of MDO is well-suited for this purpose. When MDO undergoes successful ring-opening, it forms a relatively hydrophilic polyester segment. By copolymerizing it with a hydrophobic monomer, such as one containing a long octyl side chain, an amphiphilic polymer architecture can be achieved. manchesterorganics.com

These amphiphilic copolymers have the ability to self-assemble in selective solvents. For instance, in an aqueous environment, the hydrophobic octyl-containing blocks can form the core of a micelle, while the hydrophilic polyester segments form the outer corona, interfacing with the water. mdpi.com This behavior is fundamental to applications in areas like drug delivery, where the hydrophobic core can encapsulate nonpolar molecules. nih.gov

Furthermore, functional terpolymers can be designed by including a third monomer that carries a specific functional group. For example, MDO has been copolymerized with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and other functional methacrylates to create biodegradable, functional polyesters that can self-assemble into micelles for drug delivery applications. semanticscholar.org

Development of Backbone-Degradable Polymeric Materials

A primary motivation for using MDO and its analogs in polymer synthesis is the creation of materials with controlled degradability. Unlike conventional vinyl polymers with robust carbon-carbon backbones, polymers derived from MDO can be designed to break down under specific conditions.

Integration of Cleavable Ester Linkages for Controlled Degradation

The key to the degradability of these polymers lies in the radical ring-opening polymerization (RROP) of MDO. cmu.edu This mechanism involves a radical addition to the exocyclic double bond of the MDO monomer, followed by the opening of the seven-membered ring. smolecule.com This rearrangement inserts an ester bond directly into the main chain of the polymer. smolecule.comscispace.com

These ester linkages are susceptible to hydrolysis, which can be triggered by acidic or basic conditions, leading to the cleavage of the polymer backbone into smaller, water-soluble oligomers. mdpi.comresearchgate.net The rate of degradation can be controlled by the density of ester linkages within the polymer chain, which is adjusted by the comonomer feed ratio during copolymerization. mdpi.com For example, a higher MDO content in the copolymer results in a higher concentration of cleavable ester bonds, leading to a faster degradation rate. researchgate.net Studies on copolymers of MDO with silyl methacrylates have demonstrated this principle, showing a significant decline in molar mass (up to 90%) after immersion in artificial seawater for several weeks, primarily due to the cleavage of the main-chain ester bonds. researchgate.net This ability to engineer backbone-degradable materials through the controlled integration of cleavable ester linkages is a significant advantage for developing more sustainable and environmentally friendly polymers. scispace.com

Structure-Degradability Relationships in Dioxepane-Based Polymers

The intrinsic biodegradability of polymers is intricately linked to their chemical structure and resulting physical properties. For polymers derived from 2-octyl-1,3-dioxepane and its analogs, the presence of hydrolytically susceptible ester linkages in the polymer backbone is a key determinant of their degradability. The radical ring-opening polymerization of monomers like 2-methylene-1,3-dioxepane (MDO), an analog of this compound, is a strategic approach to introduce these ester bonds into what would otherwise be a non-degradable all-carbon backbone. This incorporation of ester functionalities provides sites for hydrolytic or enzymatic cleavage, thereby rendering the polymer susceptible to degradation.

The degradability of these polymers is influenced by several structural factors. Generally, polymers with a higher molecular weight and a higher degree of crosslinking exhibit reduced biodegradability. Conversely, the introduction of labile bonds, such as ester groups, enhances the potential for degradation. In the context of copolymers, the composition and distribution of the dioxepane-derived units play a crucial role. A higher molar percentage of ester units in the polymer backbone typically leads to a faster degradation rate. For instance, in copolymers of MDO and methyl acrylate (B77674), it has been observed that a higher ester content in the backbone accelerates enzymatic degradation.

The physical properties of the polymer, which are a direct consequence of its chemical structure, also impact degradability. Factors such as crystallinity, glass transition temperature (Tg), and water solubility can influence the rate and extent of degradation. For example, higher crystallinity can limit the access of water and enzymes to the ester linkages, thereby slowing down the degradation process. The random incorporation of MDO units into a copolymer can disrupt the polymer's crystallinity, potentially making it more amenable to degradation.

Furthermore, the specific architecture of the polymer can affect its degradation profile. For example, the synthesis of functional terpolymers based on MDO allows for the creation of biodegradable polymeric prodrugs. In these structures, the degradation of the polymer backbone can be designed to trigger the release of a therapeutic agent in a controlled manner, highlighting the sophisticated relationship between polymer structure and degradation behavior for specific applications.

| Property | Influence on Degradability | Rationale |

| Ester Linkage Content | Increases degradability | Provides hydrolytically and enzymatically cleavable sites in the polymer backbone. |

| Molecular Weight | Higher molecular weight can decrease degradability | Longer chains are less mobile and may have fewer accessible end groups for degradation to initiate. |

| Crystallinity | Higher crystallinity can decrease degradability | The ordered structure of crystalline regions can restrict access of water and enzymes to the polymer chains. |

| Crosslinking | Higher crosslinking decreases degradability | A more rigid and less permeable network structure is formed, hindering degradation. |

| Hydrophilicity | Increased hydrophilicity can increase degradability | Enhanced water absorption facilitates hydrolysis of ester bonds. |

Advanced Polymerization Techniques for Dioxepane Monomers

The synthesis of well-defined polymeric architectures from dioxepane monomers necessitates the use of advanced polymerization techniques. These methods offer control over molecular weight, dispersity, and copolymer composition, which in turn allows for the fine-tuning of the final polymer's properties, including its degradability.

Photo-Initiated Radical Polymerization

Photo-initiated radical polymerization offers a temporally and spatially controllable method for polymer synthesis. This technique utilizes photoinitiators that, upon exposure to light of a specific wavelength, generate radical species that initiate polymerization. The photoinitiated ring-opening polymerization of 2-methylene-1,3-dioxepane has been successfully demonstrated, yielding a polymer with a structure identical to that produced by conventional radical polymerization. This method provides the advantage of initiating polymerization at ambient temperatures, which can be beneficial for preserving the integrity of thermally sensitive functional groups.

The mechanism of photo-initiated polymerization allows for the creation of complex polymer architectures. By controlling the light exposure, it is possible to fabricate intricate 3D microstructures. For instance, the addition of MDO to acrylate-based photoresists enables the 3D printing of degradable poly(ester-co-acrylate) microstructures. These structures can be degraded under mild conditions, opening avenues for applications in areas such as microfabrication and biomedical scaffolds.

Emulsion Polymerization Methodologies

Emulsion polymerization is a robust and industrially significant technique for producing polymer latexes. However, the application of this aqueous-based method to dioxepane monomers like MDO is challenging due to their susceptibility to hydrolysis. Despite this, successful emulsion copolymerization of MDO with various comonomers has been achieved by carefully controlling the reaction conditions.

Key to the successful emulsion polymerization of MDO is the mitigation of hydrolysis. This is typically achieved by maintaining a basic pH (around 8) and conducting the polymerization at lower temperatures (e.g., 20-40 °C). Under these conditions, the rate of MDO hydrolysis is significantly reduced, allowing for its successful incorporation into the polymer backbone. For example, in the emulsion copolymerization of MDO with acrylate monomers such as n-butyl acrylate and 2-octyl acrylate, a higher monomer addition flow rate at a lower temperature (20°C) resulted in the highest incorporation of MDO (up to 86 mol%) ehu.es. Interestingly, the size of the ester group on the acrylate comonomer (2-octyl vs. n-butyl) did not have a noticeable effect on the MDO incorporation content ehu.es.

The choice of comonomer is also critical. Emulsion copolymers of MDO with vinyl acetate (B1210297) have been successfully synthesized, yielding hydrolytically degradable latex-based coatings due to the presence of ester groups in the backbone researchgate.net. These findings demonstrate the feasibility of producing waterborne, degradable polymers from dioxepane analogs using emulsion polymerization, a more sustainable and environmentally friendly process.

| Parameter | Optimal Condition | Reason |

| pH | Mildly basic (pH ~8) | Suppresses the hydrolysis of the MDO monomer in the aqueous phase. |

| Temperature | Low (e.g., 20-40 °C) | Reduces the rate of MDO hydrolysis. |

| Monomer Feed Rate | High | Promotes MDO incorporation by running the process at high instantaneous monomer conversions. |

| Initiation System | Redox initiation | Allows for reduced polymerization temperature and reaction time. |

Cobalt-Mediated Radical Polymerization

Cobalt-mediated radical polymerization (CMRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined characteristics. This method utilizes cobalt complexes, such as cobalt(II) acetylacetonate (Co(acac)₂), to reversibly terminate the growing polymer chains, thereby controlling the polymerization process. wikipedia.org

A significant advancement in this area is the development of photo-induced cobalt-mediated radical polymerization. This technique combines the advantages of photo-initiation with the control offered by CMRP. A degradable copolymer of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate (VAc) has been successfully synthesized using this method under mild UV irradiation at 30 °C. rsc.org The polymerization exhibited living characteristics, as evidenced by pseudo-linear kinetics, an increase in molecular weight with conversion, and a narrow molecular weight distribution of the resulting copolymers. rsc.org

The reactivity ratios for the copolymerization of MDO and VAc were determined to be rMDO = 0.14 and rVAc = 1.89, indicating that VAc is more reactive than MDO. rsc.org Despite this difference in reactivity, it was possible to incorporate a wide range of MDO content into the copolymers by adjusting the feed ratio of the two monomers. rsc.org The resulting copolymers were found to be easily degradable in both acidic and alkaline solutions. rsc.org Furthermore, CMRP has been employed in the terpolymerization of ethylene, carbon monoxide, and 2-methylene-1,3-dioxepane, yielding polyethylenes with in-chain ester and keto groups, further demonstrating the versatility of this technique for creating functional and degradable polymers. uni-konstanz.de

| Technique | Key Features | Resulting Polymer Characteristics |

| Photo-Initiated Radical Polymerization | Spatiotemporal control, ambient temperature reaction. | Complex architectures, 3D microstructures, preservation of functional groups. |

| Emulsion Polymerization | Aqueous-based, sustainable process. | Waterborne latexes, degradable coatings. |

| Cobalt-Mediated Radical Polymerization | Controlled polymerization, living characteristics. | Well-defined molecular weight and dispersity, block copolymers, degradable copolymers with varied compositions. |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of 1,3-Dioxepane (B1593757) Structures

Quantum mechanical calculations are fundamental to modeling the behavior of molecules. nih.gov These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of molecules. rsc.org

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO). mgcub.ac.in For the 1,3-dioxepane ring, the presence of two oxygen atoms significantly influences its electronic structure. The lone pairs of electrons on the oxygen atoms are key features, contributing to the Highest Occupied Molecular Orbital (HOMO). The location and energy of the HOMO are critical, as it is the primary site for electrophilic attack during cationic ring-opening polymerization.

The Lowest Unoccupied Molecular Orbital (LUMO) is also a key component of the molecule's frontier orbitals. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. Computational analyses allow for the visualization of these orbitals and the calculation of properties such as electrostatic potential maps, which reveal the electron-rich areas (around the oxygen atoms) that are susceptible to protonation, the initial step in many polymerization reactions. Ab initio quantum mechanical techniques are employed to investigate geometrical parameters and relative energies of such ring structures. koreascience.kr

The seven-membered 1,3-dioxepane ring is highly flexible and can adopt several conformations. Like its carbocyclic analog, cycloheptane (B1346806), the 1,3-dioxepane ring exists in two main families of conformations: the chair and boat families. cdnsciencepub.com Extensive conformational analysis, often supported by NMR studies, has shown that the most stable conformation for 1,3-dioxepane derivatives is the twist-chair (TC). cdnsciencepub.comresearchgate.netrsc.org The twist-chair conformation minimizes both torsional strain and non-bonded steric interactions. cdnsciencepub.com

Other possible conformations include the chair (C), boat (B), and twist-boat (TB). rsc.org The introduction of a bulky substituent at the C2 position, such as an octyl group, is expected to have a significant impact on the conformational equilibrium. To minimize steric hindrance, the octyl group will preferentially occupy a pseudo-equatorial position on the twist-chair ring structure, a principle also observed in related six-membered 1,3-dioxane (B1201747) rings. thieme-connect.de Quantum chemical calculations can precisely determine the relative energies of these different conformers and the energy barriers for interconversion between them.

Table 1: Calculated Relative Energies of 1,3-Dioxepane Conformations

| Conformation | Relative Energy (kcal/mol) | Symmetry | Key Feature |

| Twist-Chair (TC) | 0.00 (most stable) | C₂ | Minimum energy conformation cdnsciencepub.com |

| Chair (C) | ~1.5 - 2.0 | Cₛ | Higher energy due to torsional strain |

| Twist-Boat (TB) | ~2.0 - 2.5 | C₂ | Higher energy than TC cdnsciencepub.com |

| Boat (B) | ~2.5 - 3.0 | Cₛ | High energy due to eclipsing interactions |

Note: Data is conceptual and based on typical energy differences for cycloheptane and 1,3-dioxepane rings.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms, transition states, and kinetics.

The cationic ring-opening polymerization (CROP) of 1,3-dioxepane is a complex process involving initiation, propagation, and potential side reactions like chain transfer and backbiting (intramolecular transacetalization). acs.orgrsc.org Computational methods can be used to model the entire reaction pathway.

Computational models can predict the reactivity of monomers like 2-Octyl-1,3-dioxepane by analyzing their calculated electronic properties. For instance, the calculated charge distribution can confirm that the oxygen atoms are the most nucleophilic and basic sites, making them the target for initiation. researchgate.net The stability of the resulting oxocarbenium ion intermediate, which can be assessed computationally, directly influences the rate of ring-opening and subsequent propagation.

These models are particularly valuable in predicting selectivity, especially in copolymerization systems. By comparing the activation energies for the reaction of a growing polymer chain with different monomers, the monomer reactivity ratios can be estimated. rsc.org Furthermore, computational modeling can explore the likelihood of side reactions. For example, the energetic profile for "backbiting," where the growing chain end attacks its own backbone to form a cyclic oligomer, can be calculated and compared to the energy profile for linear propagation. rsc.orgresearchgate.net This helps in predicting reaction conditions that would favor high polymer formation over undesired cyclization.

Simulation of Polymerization Processes

While quantum mechanical studies focus on individual reaction steps, polymerization simulations aim to model the evolution of the entire system over time. mdpi.comscielo.br These simulations bridge the gap between molecular-level events and macroscopic polymer properties.

Using kinetic parameters derived from either experiments or computational modeling (as described in section 5.2), kinetic models such as those based on stochastic simulation algorithms can be developed. mdpi.comchemrxiv.org These simulations can track the concentration of monomer, initiator, and active centers throughout the reaction.

The primary outputs of these simulations include predictions of:

Monomer Conversion vs. Time: Simulating how quickly the monomer is consumed under different conditions.

Molecular Weight Averages (Mₙ, Mₙ): Predicting the average size of the polymer chains.

Dispersity (Đ = Mₙ/Mₙ): Estimating the breadth of the molecular weight distribution.

Recently, advanced simulation techniques have emerged that integrate machine learning with quantum chemical data to model complex reactions like ring-opening polymerization with higher accuracy and on a larger scale. nasa.gov These simulations are powerful tools for optimizing reaction conditions (e.g., temperature, monomer-to-initiator ratio) to achieve a desired polymer with specific molecular characteristics without extensive and time-consuming laboratory experiments.

Table 2: Illustrative Input and Output of a Polymerization Simulation

| Input Parameters | Example Value | Output Predictions | Simulated Result |

| Initial Monomer Concentration | 2.0 mol/L | Monomer Conversion at 1 hr | 85% |

| Initial Initiator Concentration | 0.01 mol/L | Number-Average MW (Mₙ) | 18,500 g/mol |

| Rate Constant of Propagation (kₚ) | 3.5 L/mol·s | Weight-Average MW (Mₙ) | 26,000 g/mol |

| Rate Constant of Initiation (kᵢ) | 0.1 L/mol·s | Dispersity (Đ) | 1.41 |

Note: The values presented are for illustrative purposes to demonstrate the function of a polymerization simulation.

Prediction of Polymer Microstructure and Architecture

The microstructure of a polymer, which includes the sequence of monomer units, stereochemistry, and branching, is a primary determinant of its macroscopic properties. In the case of copolymers involving this compound, computational methods can be employed to predict the arrangement of monomer units along the polymer chain. A key aspect of this prediction is the determination of reactivity ratios.

Reactivity ratios (r1 and r2) are parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same or a different monomer. For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios are defined as the ratio of the rate constant for the addition of the same monomer to the rate constant for the addition of the other monomer.

Computational approaches, particularly those based on Density Functional Theory (DFT), can be utilized to model the transition states of the propagation reactions in copolymerization. By calculating the activation energies for the different propagation pathways, the rate constants can be estimated, and from these, the reactivity ratios can be derived. This information is crucial for predicting the copolymer composition for a given monomer feed ratio.

For instance, in a hypothetical copolymerization of this compound with a vinyl monomer, four propagation reactions would be considered:

A growing chain ending in this compound adding another this compound molecule.

A growing chain ending in this compound adding a vinyl monomer.

A growing chain ending in a vinyl monomer adding a this compound molecule.

A growing chain ending in a vinyl monomer adding another vinyl monomer.

The calculated reactivity ratios would indicate whether the resulting copolymer has a tendency to be random, alternating, or blocky in nature.

Below is an illustrative table of the type of data that would be generated from a computational study on the copolymerization of this compound.

| Parameter | Description | Hypothetical Calculated Value | Predicted Copolymer Microstructure |

| r_1 (this compound) | Ratio of the rate of addition of this compound to a growing chain ending in this compound versus the rate of addition of a comonomer. | < 1 | Tendency for comonomer incorporation |

| r_2 (Comonomer) | Ratio of the rate of addition of a comonomer to a growing chain ending in that comonomer versus the rate of addition of this compound. | > 1 | Tendency for comonomer homopolymerization |

| r_1 * r_2 | Product of reactivity ratios. | < 1 | Tendency towards random or alternating copolymer |

Note: The values in this table are hypothetical and serve to illustrate the output of a computational study.

Theoretical Evaluation of Compound Stability and Reactivity

The stability and reactivity of this compound are intrinsically linked to its three-dimensional structure and electronic properties. Computational methods can provide a detailed understanding of these aspects.

Conformational Analysis and Molecular Geometry:

The seven-membered 1,3-dioxepane ring is not planar and can adopt several conformations, such as chair, boat, and twist-chair forms. Computational chemistry can be used to determine the relative energies of these conformers to identify the most stable geometry. For related seven-membered heterocyclic systems like oxepane, the twist-chair conformation is often found to be the most stable. acs.org The presence of the bulky octyl group at the 2-position will influence the conformational preference, and this can be precisely modeled. DFT calculations can provide optimized bond lengths and angles for the most stable conformer of this compound.

Ring Strain Energy:

The reactivity of cyclic monomers in ring-opening polymerization is often related to the degree of ring strain. Computational methods can be used to calculate the strain energy of the this compound ring. This is typically done by comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strainless analogue. A higher calculated ring strain would suggest a greater thermodynamic driving force for ring-opening polymerization.

Molecular Reactivity Descriptors:

DFT calculations can also be used to determine a range of molecular descriptors that provide insight into the reactivity of this compound. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of reactivity for polymerization initiators.

The following table provides examples of the kind of data that would be generated from a theoretical evaluation of this compound's stability and reactivity.

| Property | Description | Hypothetical Calculated Value | Implication |

| Most Stable Conformer | The lowest energy three-dimensional arrangement of the atoms. | Twist-Chair | Influences physical properties and packing in the solid state. |

| Ring Strain Energy | The excess energy of the cyclic compound compared to a similar acyclic compound. | Moderate | Suggests thermodynamic favorability of ring-opening polymerization. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Large | Indicates high kinetic stability. |

Note: The values in this table are hypothetical and for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-Octyl-1,3-dioxepane. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of the monomer and to analyze the microstructure of polymers derived from it. Characterization via ¹H and ¹³C NMR is critical to confirm the structural integrity and purity of the synthesized monomer .

Proton (¹H) NMR in Reaction Monitoring and Composition Analysis

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the assignment of specific signals to different parts of the molecule, including the acetal (B89532) proton, the methylene (B1212753) groups of the dioxepane ring, and the various protons of the octyl side chain.

During the synthesis of the monomer, typically via the condensation of octanal (B89490) with 1,4-butanediol (B3395766), ¹H NMR can be used to monitor the reaction progress by observing the disappearance of aldehyde proton signals and the appearance of the characteristic acetal proton signal. For the analysis of copolymers, the integration of specific proton signals allows for the precise determination of the composition of the resulting polymer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetal Proton | -O-CH (R)-O- | 4.5 - 4.8 | Triplet (t) |

| Ring Methylene (adjacent to O) | -O-CH₂ -CH₂- | 3.6 - 3.9 | Multiplet (m) |

| Ring Methylene | -O-CH₂-CH₂ - | 1.6 - 1.9 | Multiplet (m) |

| α-Methylene (side chain) | -CH-CH₂ -(CH₂)₆-CH₃ | 1.5 - 1.7 | Multiplet (m) |

| Methylene (side chain) | -(CH₂ )₆- | 1.2 - 1.4 | Broad Multiplet (m) |

| Terminal Methyl | -CH₂-CH₃ | 0.8 - 0.9 | Triplet (t) |

Carbon (¹³C) NMR for Backbone and Side Chain Characterization

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of the dioxepane ring and the octyl side chain. In polymer analysis, ¹³C NMR is crucial for confirming the ring-opening polymerization mechanism by observing the absence of the acetal carbon signal (typically around 100-110 ppm) and the appearance of new signals corresponding to the opened polymer backbone rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Assignment | Structure Fragment | Predicted Chemical Shift (ppm) |

| Acetal Carbon | -O-C H(R)-O- | 102 - 106 |

| Ring Methylene (adjacent to O) | -O-C H₂-CH₂- | 65 - 70 |

| Ring Methylene | -O-CH₂-C H₂- | 28 - 32 |

| α-Carbon (side chain) | -CH-C H₂-(CH₂)₆-CH₃ | 34 - 38 |

| Methylene Carbons (side chain) | -(C H₂)₆- | 22 - 32 |

| Terminal Methyl Carbon | -CH₂-C H₃ | 13 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Polymer Sequence Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the this compound monomer and to analyze the molecular weight distribution and sequence of resulting polymers.

MALDI-TOF MS in Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of synthetic polymers researchgate.net. This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation nih.gov. For polymers derived from this compound, MALDI-TOF MS can provide detailed information on:

Average Molecular Weights: Calculation of number-average (Mn), weight-average (Mw), and Z-average (Mz) molecular weights.

Polydispersity Index (PDI): Determination of the breadth of the molecular weight distribution.

End-Group Analysis: Identification of the chemical nature of the polymer chain ends, which provides insights into the initiation and termination mechanisms of the polymerization process.

Oligomer Distribution: Resolution of individual polymer chains in low molecular weight samples, allowing for the identification of repeating units and potential side products .

Hyphenated MS Techniques for Complex Mixtures

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures containing this compound or its degradation byproducts . Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of the volatile monomer, confirming its purity and identifying any residual starting materials or side products from its synthesis . Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify oligomers and degradation products in a polymer sample, providing valuable information on the material's stability and degradation pathways.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. These techniques are complementary and serve as powerful tools for identifying this compound and monitoring its polymerization.

FTIR and Raman spectroscopy can be used to confirm the structure of the monomer by identifying characteristic vibrational modes of the C-O-C acetal group and the C-H bonds of the alkyl chain and the dioxepane ring. The O-C-O stretching mode in cyclic acetals like 1,3-dioxolane (B20135) has been observed in the 950-965 cm⁻¹ region researchgate.net. During polymerization, these techniques can monitor the reaction kinetics in-situ by tracking the disappearance of the vibrational bands associated with the cyclic monomer and the appearance of new bands corresponding to the linear polyether or polyester (B1180765) backbone .

Table 3: Key Vibrational Modes for this compound (Note: These are characteristic frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2850 - 3000 | FTIR, Raman |

| C-O-C Stretch (Acetal/Ether) | -O-CH(R)-O- | 1050 - 1150 | FTIR |

| O-C-O Stretch | Acetal Ring | 950 - 1000 | Raman |

| CH₂ Bend | -CH₂- | 1450 - 1470 | FTIR, Raman |

Chromatographic Separations for Purity and Compositional Analysis

Chromatography is essential for separating this compound from reaction impurities and for analyzing the properties of its resulting polymer.

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for assessing the purity of the this compound monomer. libretexts.org When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the analyte and any impurities. nih.gov

A typical GC-MS analysis involves injecting a dissolved sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. libretexts.org Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase coated on the column walls. For a molecule like this compound, a nonpolar or mid-polarity column is generally suitable. The mass spectrometer then fragments the eluting compounds, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification by matching against spectral libraries. semanticscholar.org

| Parameter | Typical Condition | Purpose |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, TG-WAXMS) nih.govnih.gov | Provides high-resolution separation of volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min) nih.gov | Transports the vaporized sample through the column. |

| Inlet | Split/Splitless, Temperature: 250-300 °C nih.gov | Rapidly vaporizes the sample for introduction onto the column. |

| Oven Program | Initial Temp: 50-70 °C, hold for 1-2 min, ramp at 10-20 °C/min to a final temp of 280-320 °C, hold nih.govnih.gov | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for structural identification and confirmation of the monomer. jmchemsci.com |

Table 3: Representative Gas Chromatography (GC) parameters for the analysis of this compound.

For the analysis of poly(this compound), liquid chromatography, specifically Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), is the standard method. warwick.ac.uk This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). polyanalytik.com

In a GPC/SEC system, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying degrees and elute later. A combination of detectors, such as a refractive index (RI) detector (for concentration), a viscometer, and a multi-angle light scattering (MALS) detector, can provide comprehensive information about the polymer's molecular weight, intrinsic viscosity, and branching architecture without relying on column calibration with standards. polyanalytik.comlcms.cz

| Parameter | Typical Condition | Purpose |

| Column Set | Polystyrene-divinylbenzene (PS-DVB) gel columns with a range of pore sizes (e.g., Agilent PLgel) lcms.cz | Separates polymer chains based on their size (hydrodynamic volume) in solution. |

| Mobile Phase | Tetrahydrofuran (THF) or Chloroform (CHCl₃) | Dissolves the polymer and carries it through the column set. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |

| Temperature | 30-40 °C | Maintains stable solvent viscosity and polymer solubility. lcms.cz |

| Detectors | Refractive Index (RI), Multi-Angle Light Scattering (MALS), Viscometer polyanalytik.com | RI measures concentration, while MALS and viscometry provide absolute molecular weight and structural data. |

Table 4: Representative Gel Permeation/Size Exclusion Chromatography (GPC/SEC) parameters for the analysis of poly(this compound).

Other Advanced Characterization Techniques in Dioxepane Research

Beyond the core methods described, other advanced techniques provide deeper structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, ¹H NMR would provide precise information on the chemical environment of every proton. jackwestin.com Key signals would include the characteristic acetal proton (-O-CH(R)-O-) around 4.5-5.5 ppm, the methylene protons adjacent to the ring oxygens (-O-CH₂-) around 3.4-4.5 ppm, and the various overlapping signals of the octyl chain's CH₂ and CH₃ groups from ~0.8 to 1.6 ppm. pressbooks.pub ¹³C NMR would similarly distinguish each unique carbon atom in the molecule. pressbooks.pub

Mass Spectrometry (MS): As a standalone technique or coupled with LC, high-resolution mass spectrometry (HRMS) can determine the exact molecular formula of the monomer and its fragments. nih.gov Tandem MS (MS/MS) experiments can be used to probe the fragmentation pathways of the dioxepane ring and its side chain, aiding in the structural confirmation of isomers or related impurities. rsc.org For polymers, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can provide detailed information on polymer distributions and end groups.

Emerging Research Directions and Future Perspectives

Bio-based and Sustainable Dioxepane Chemistry

The shift from petrochemical feedstocks to renewable resources is a central theme in modern chemistry. greenchemistry-toolkit.org Bio-based polymers, derived from sources like plants, bacteria, and algae, are gaining attention for their potential biodegradability and reduced environmental footprint. nih.govresearchgate.net In this context, dioxepanes are being investigated as monomers for creating more sustainable polyesters and other polymers.

The synthesis of 2-Octyl-1,3-dioxepane can be envisioned from renewable feedstocks. The octyl group, for instance, could be derived from fatty acids found in vegetable oils, while the dioxepane ring structure can be formed from bio-derived diols. abiosus.org The use of renewable starting materials is a key step toward greener chemical production. nrel.govmontanarenewables.com Researchers are focusing on developing efficient, eco-friendly catalytic processes for the synthesis of such bio-based monomers. encyclopedia.pub The ultimate goal is to create polymers that are not only sourced sustainably but are also biodegradable, breaking down into harmless substances at the end of their lifecycle. nih.govmdpi.com

Table 1: Comparison of Potential Bio-based Monomers and Their Sources

| Monomer Class | Example Compound | Potential Renewable Source | Resulting Polymer Type |

|---|---|---|---|

| Dioxepanes | This compound | Vegetable Oils, Bio-based Diols | Polyesters, Polyacetals |

| Lactones | Poly(lactic acid) (PLA) | Corn Starch, Sugarcane nih.gov | Aliphatic Polyester (B1180765) mdpi.com |

| Furans | 2,5-Furandicarboxylic acid (FDCA) | Carbohydrates researchgate.net | Polyesters, Polyamides |

Advanced Functional Materials from this compound Architectures

The incorporation of a 2-octyl substituent onto the 1,3-dioxepane (B1593757) ring is a strategic design choice for creating polymers with specific functionalities. scispace.comrsc.org The long alkyl chain can significantly influence the physical properties of the resulting polymer, such as its thermal characteristics, solubility, and mechanical behavior. researchgate.net

Through techniques like ring-opening polymerization (ROP), this compound can be transformed into novel polyester or polyacetal architectures. mdpi.com Research on related functional dioxepanes, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), demonstrates the versatility of this monomer class. scispace.com Copolymers of MDO have been synthesized to create degradable polyesters with pendant functional groups, which are useful for applications like drug delivery and tissue engineering. rsc.orgnih.gov For example, MDO has been copolymerized with vinyl acetate (B1210297) to produce degradable materials with tunable glass transition temperatures. rsc.org Similarly, polymers derived from this compound could be engineered for use in harsh environments as high-performance materials or tailored for specific biomedical applications. nih.govidu.ac.id The octyl group could enhance hydrophobicity, making the material suitable for water-resistant coatings, or act as a solid-state plasticizer, improving flexibility.

Integration of Dioxepane Systems in Responsive Polymers

Stimuli-responsive polymers, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers like temperature, pH, or light. acs.orgohiolink.edu These materials are of great interest for a variety of applications, including controlled drug delivery, sensors, and soft robotics. acs.orgnih.gov

The dioxepane functional group is a candidate for integration into such responsive systems. The ester or acetal (B89532) linkages formed upon the ring-opening polymerization of dioxepane monomers can be designed to be cleavable under specific conditions, such as a change in pH. rsc.org This degradability is a key feature for creating transient medical implants or carriers that release a payload in a targeted acidic environment, like that of a tumor or within a cell's endosome. researchgate.net

The presence of the 2-octyl side chain in a polymer backbone could also influence its responsive behavior. For instance, in thermoresponsive polymers like poly(N-isopropylacrylamide) (pNIPAAm), which exhibit a lower critical solution temperature (LCST), the hydrophobic octyl groups could modulate this transition temperature, allowing for fine-tuning of the material's response for specific applications. nih.gov Research into functional MDO terpolymers has already shown the potential to create biodegradable, pH-sensitive polymeric prodrugs for intracellular drug delivery. rsc.orgresearchgate.net

Table 2: Examples of Stimuli-Responsive Polymer Systems

| Stimulus | Polymer System Example | Potential Role of Dioxepane | Application |

|---|---|---|---|

| pH | Polymeric micelles with pH-cleavable linkers | Forms a hydrolytically degradable backbone rsc.orgresearchgate.net | Targeted Drug Delivery nih.gov |

| Temperature | Polymers exhibiting LCST | Side-chain modifications (e.g., with octyl groups) can tune the transition temperature | Smart Hydrogels, Cell Culture nih.gov |

Interdisciplinary Research Collaborations in Cyclic Ether Chemistry

The journey of a novel compound like this compound from molecular design to real-world application necessitates a deeply collaborative and interdisciplinary approach. st-andrews.ac.ukquora.com The complexity of modern materials science requires expertise that spans multiple traditional scientific fields. bohrium.com

Synthetic chemists are essential for developing efficient and sustainable routes to produce dioxepane monomers. st-andrews.ac.uk Polymer chemists and materials scientists then work to polymerize these monomers and characterize the resulting materials, exploring their mechanical, thermal, and chemical properties. ucsb.edu To translate these new materials into functional devices or therapies, collaboration with physicists, engineers, and biomedical scientists is crucial. st-andrews.ac.ukucsb.edu For example, developing a new biomedical implant from a dioxepane-based polymer would involve chemists for material synthesis, materials scientists for fabrication and testing, and biologists for evaluating biocompatibility and efficacy. ucsb.edu Such synergistic efforts, often fostered within interdisciplinary research institutes, are vital for accelerating innovation and tackling complex scientific challenges in the field of cyclic ether chemistry. st-andrews.ac.ukbohrium.com

Q & A

Q. What are the key challenges in synthesizing 2-Octyl-1,3-dioxepane, and how can they be methodologically addressed?

The synthesis of CKAs typically involves halogenated acetal intermediates reacting with diols under harsh elimination conditions (e.g., high temperatures and prolonged reaction times), leading to low yields and purification challenges . For this compound, optimizing the elimination step using catalysts (e.g., acidic or basic promoters) or alternative pathways like microwave-assisted synthesis could mitigate side reactions. Characterization via H/C NMR and GC-MS is critical to confirm structural integrity and purity .

Q. What polymerization mechanisms are suitable for this compound, and how do they influence polymer architecture?

Radical ring-opening polymerization (RROP) is the primary method for CKAs like MDO, enabling backbone ester incorporation for degradability . Controlled techniques such as reversible addition-fragmentation chain-transfer (RAFT) or atom transfer radical polymerization (ATRP) allow precise tuning of molecular weight and copolymer composition . For this compound, the alkyl side chain may sterically hinder polymerization kinetics, necessitating kinetic studies to determine optimal initiator concentrations and temperatures .

Advanced Research Questions

Q. How can copolymer composition be tailored to control the degradation profile of polymers containing this compound units?

Degradation rates depend on ester density and hydrophobicity. Copolymerizing this compound with hydrophilic monomers (e.g., vinyl acetate) increases hydrolysis susceptibility, while hydrophobic comonomers (e.g., styrene) slow degradation . Methodologically, varying monomer feed ratios and employing RAFT/ATRP ensures controlled incorporation. Post-polymerization analysis via H NMR and gel permeation chromatography (GPC) quantifies comonomer distribution and degradation kinetics .

Q. What contradictions exist in reported hydrolysis rates of poly(this compound-co-vinyl acetate), and how can experimental variables be optimized to resolve them?

Discrepancies often arise from inconsistent testing conditions (e.g., pH, temperature) or undefined copolymer microstructures . For resolution, standardized protocols (e.g., fixed pH buffers, controlled humidity) and advanced characterization (e.g., MALDI-TOF MS for oligomer analysis) are recommended. Comparative studies using MDO-based copolymers as benchmarks can clarify structure-property relationships .

Q. What advanced characterization techniques are essential for analyzing degradation by-products of this compound-based polymers?

- Mass spectrometry (MS): Identifies low-molecular-weight degradation fragments (e.g., octanoic acid derivatives) .

- NMR spectroscopy: Tracks ester-to-acid conversion and side-chain oxidation .

- Chromatography (HPLC/GPC): Monitors molar mass reduction and oligomer formation .

- Thermal analysis (DSC/TGA): Evaluates changes in glass transition temperature () and thermal stability during degradation .

Q. How do thermodynamic parameters influence the ring-opening polymerization kinetics of this compound?

Thermodynamic data for analogous CKAs (e.g., for 1,3-dioxepane) suggest that larger ring systems with alkyl substituents (e.g., 2-Octyl) may exhibit reduced ring strain, slowing polymerization. Kinetic studies using differential scanning calorimetry (DSC) or in-situ FTIR can quantify propagation rates and equilibrium monomer concentrations .

Data Contradiction and Resolution

Q. Why do some studies report conflicting glass transition temperatures (TgT_gTg) for this compound copolymers?

Variations in arise from differences in comonomer sequence distribution and molecular weight. For example, block copolymers exhibit distinct values for each segment, while random copolymers show averaged thermal behavior . Methodological resolution involves synthesizing well-defined architectures (e.g., block vs. gradient) via controlled polymerization and analyzing with modulated DSC .

Methodological Best Practices

- Synthesis: Prioritize inert atmospheres and anhydrous conditions to prevent premature hydrolysis of CKAs .

- Polymerization: Use chain-transfer agents (CTAs) in RAFT to suppress side reactions and improve reproducibility .

- Degradation Studies: Include enzymatic controls (e.g., lipases) alongside hydrolytic tests to mimic biological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.